molecular formula C14H14N2O4S B15016515 N-(2,6-Dimethylphenyl)-4-nitrobenzenesulfonamide

N-(2,6-Dimethylphenyl)-4-nitrobenzenesulfonamide

Cat. No.: B15016515
M. Wt: 306.34 g/mol
InChI Key: YJQBCUWRWHQCEJ-UHFFFAOYSA-N
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Description

N-(2,6-Dimethylphenyl)-4-nitrobenzenesulfonamide is a high-value chemical intermediate in medicinal chemistry and drug discovery research. Its primary research application is as a key precursor in the synthesis of potent and isoform-selective Phosphoinositide 3-Kinase delta (PI3Kδ) inhibitors . PI3Kδ is a crucial therapeutic target in oncology and immunology, particularly for hematological cancers like follicular lymphoma and chronic lymphocytic leukemia . Researchers utilize this compound by reducing the nitro group to an amine, which is subsequently cyclized to construct the 2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide core structure—a critical pharmacophore in developing novel anticancer agents . Furthermore, the structural motif of N-arylsulfonamides is of significant interest in the field of asymmetric synthesis. Compounds featuring a sulfonamide group attached to a 2,6-disubstituted phenyl ring, such as this one, are studied as substrates for the catalytic enantioselective synthesis of N-C axially chiral molecules (atropisomers) . These rotationally restricted chiral sulfonamides are not only pharmaceutically relevant but also serve as challenging test cases for developing new catalytic methods . The 2,6-dimethyl substitution on the aniline ring is a key structural feature that can influence molecular conformation and rotational stability, making it a valuable scaffold for investigating structure-activity relationships and chiral recognition . This compound is for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

N-(2,6-dimethylphenyl)-4-nitrobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O4S/c1-10-4-3-5-11(2)14(10)15-21(19,20)13-8-6-12(7-9-13)16(17)18/h3-9,15H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJQBCUWRWHQCEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O4S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.34 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of Sulfonyl Azides

The iron-catalyzed amidation method requires 4-nitrobenzenesulfonyl azide as a key intermediate. This precursor is synthesized via nucleophilic substitution:

Procedure :

  • Dissolve 4-nitrobenzenesulfonyl chloride (10 mmol) in acetone (10 mL).
  • Add sodium azide (2.0 equiv) in water (6 mL) dropwise at 0°C.
  • Stir overnight at room temperature.
  • Extract with ethyl acetate, wash with Na₂CO₃ and water, and dry over MgSO₄.

Key Data :

  • Yield: >90% (crude, used without further purification).
  • Hazards: Sulfonyl azides are shock-sensitive; handle with care.

Iron-Catalyzed Regioselective C–H Amidation

Reaction Conditions and Optimization

The amidation employs FeBr₂ as a catalyst to activate the C–H bond of 2,6-dimethylbenzene derivatives:

General Protocol :

Parameter Specification
Catalyst FeBr₂ (20 mol%)
Solvent 1,2-Dichloroethane (DCE)
Temperature 100°C
Time 60 hours
Substrate Ratio 4-Nitrobenzenesulfonyl azide : 2,6-Dimethylbenzene = 1:4

Mechanistic Insights :
FeBr₂ facilitates single-electron transfer (SET), generating a nitrene intermediate that inserts into the aromatic C–H bond. The ortho-directing effect of methyl groups ensures preferential amidation at the 2,6-positions.

Workup and Purification

  • Cool the reaction mixture to room temperature.
  • Purify by column chromatography (SiO₂, hexane/ethyl acetate 5:1).
  • Isolate the product as a beige solid.

Performance Metrics :

  • Yield: 75% (mixture of 2,6- and 2,4-isomers, 75:25 ratio).
  • Melting Point: 110°C (recrystallized from ethanol).

Palladium-Catalyzed Enantioselective Synthesis

While primarily used for axially chiral sulfonamides, Pd-catalyzed methods offer insights into steric control:

Relevant Protocol :

  • Catalyst: Chiral Pd complexes (e.g., (R)-BINAP-Pd).
  • Substrate: N-(2-Iodo-4,6-dimethylphenyl)-4-methylbenzenesulfonamide.
  • Outcome: Achieves rotational stability but lower relevance for non-chiral targets.

Spectroscopic Characterization and Analytical Data

Nuclear Magnetic Resonance (NMR)

¹H NMR (400 MHz, CDCl₃) :

  • δ 8.32–8.27 (m, 2H, Ar–H), 7.93–7.88 (m, 2H, Ar–H), 7.15–7.03 (m, 2H, Ar–H), 6.97–6.94 (m, 1H, Ar–H), 6.46 (s, 1H, NH), 2.28 (s, 6H, CH₃).

¹³C NMR (100 MHz, CDCl₃) :

  • δ 150.10 (C–NO₂), 137.64 (C–SO₂), 132.64–124.17 (Ar–C), 20.88 (CH₃).

High-Resolution Mass Spectrometry (HRMS)

  • Observed : m/z 307.0754 ([M+H]⁺).
  • Calculated : 307.0753 (C₁₄H₁₅N₂O₄S).

Comparative Analysis of Preparation Methods

Method Iron Catalysis Palladium Catalysis
Catalyst Cost Low (FeBr₂) High (Pd complexes)
Selectivity 75% 2,6-isomer >90% enantiomeric excess
Reaction Time 60 hours 24–48 hours
Yield 75% 50–65%
Application Non-chiral targets Axially chiral derivatives

Scientific Research Applications

N-(2,6-Dimethylphenyl)-4-nitrobenzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential antimicrobial properties. Sulfonamides are known to inhibit the growth of bacteria by interfering with the synthesis of folic acid.

    Medicine: Potential use as an antimicrobial agent. Research is ongoing to explore its efficacy against various bacterial strains.

    Industry: Used in the development of dyes and pigments due to its stable chemical structure and vibrant color.

Mechanism of Action

The mechanism of action of N-(2,6-Dimethylphenyl)-4-nitrobenzenesulfonamide involves the inhibition of bacterial enzyme dihydropteroate synthase. This enzyme is crucial for the synthesis of folic acid in bacteria. By inhibiting this enzyme, the compound prevents the bacteria from synthesizing folic acid, which is essential for their growth and replication. This leads to the eventual death of the bacterial cells.

Comparison with Similar Compounds

Comparison with Structurally Similar Sulfonamides

Substituent Effects on Physicochemical Properties

The substituent at the para position of the benzenesulfonyl group significantly alters molecular properties. Below is a comparative analysis of key analogs:

Compound Name Molecular Formula Molecular Weight Substituent (R) Key Properties/Applications Reference
N-(2,6-Dimethylphenyl)-4-nitrobenzenesulfonamide (Target) C₁₄H₁₄N₂O₄S 306.34 -NO₂ High electron deficiency; potential pesticidal/pharmaceutical activity Inferred
N-(2,6-Dimethylphenyl)-4-methylbenzenesulfonamide C₁₅H₁₇NO₂S 275.37 -CH₃ Moderate hydrophobicity; structural studies in crystallography
4-Amino-N-(2,6-dimethylphenyl)benzenesulfonamide C₁₄H₁₆N₂O₂S 276.36 -NH₂ Enhanced solubility (basic amino group); antimicrobial potential
N-(2,6-Dichlorophenyl)-4-methylbenzenesulfonamide C₁₃H₁₁Cl₂NO₂S 332.26 -Cl, -CH₃ Increased steric bulk; crystallographic studies on substituent effects

Key Observations :

  • Electron-Withdrawing vs. Electron-Donating Groups: The nitro group (-NO₂) in the target compound increases acidity of the sulfonamide N-H proton compared to methyl (-CH₃) or amino (-NH₂) substituents, influencing hydrogen-bonding interactions in crystal lattices .
  • Hydrophobicity : The methyl-substituted analog (CAS 4703-15-5) exhibits higher hydrophobicity (logP ~3.2 estimated) compared to the nitro derivative (logP ~2.5), affecting bioavailability .
Structural and Crystallographic Comparisons
  • Crystal Packing :

    • In N-(2,6-dichlorophenyl)-4-methylbenzenesulfonamide (), the N-H bond orients away from ortho-chloro groups to minimize steric clashes, forming a planar sulfonamide core . The nitro analog likely adopts a similar conformation but with stronger intermolecular interactions due to the nitro group’s polarity.
    • The unintended synthesis of a "double" sulfonamide () highlights the reactivity of sulfonyl chlorides with amines, a pathway relevant to the target compound’s synthesis .
  • Bond Lengths and Angles :

    • Sulfonamide S-N bond lengths typically range from 1.60–1.65 Å across analogs. The nitro group may slightly elongate this bond due to resonance effects, as observed in nitro-substituted sulfonamides .

Research Findings and Data Gaps

  • Synthesis Challenges: Nitro-substituted sulfonamides require controlled nitration conditions to avoid over-oxidation. The target compound’s synthesis likely parallels methods for 4-methyl or 4-amino analogs but with nitration as a critical step .
  • Unresolved Questions :

    • Experimental data on the target compound’s crystallography, solubility, and bioactivity are absent in the provided evidence. Further studies are needed to validate computational predictions (e.g., nitro group’s impact on binding affinity).

Chemical Reactions Analysis

Catalytic Asymmetric N-Allylation

N-(2,6-Dimethylphenyl)-4-nitrobenzenesulfonamide participates in enantioselective N-allylation reactions using chiral palladium catalysts. With (S,S)-Trost ligand-(allyl-PdCl)₂ , the reaction achieves:

  • 82–98% yields

  • Up to 89% enantiomeric excess (ee)

This method produces rotationally stable N-C axially chiral sulfonamides, valuable in asymmetric synthesis. The stereochemical outcome is influenced by the electronic nature of substituents on the ethynyl group .

Diastereoselective Bromination

In halogenation reactions, the compound reacts with N-bromo reagents (e.g., NsNBr₂) under cryogenic conditions (–78°C) to form brominated derivatives. Key observations include:

  • Toluene solvent at –40°C yields trace products

  • CH₂Cl₂ solvent at –78°C achieves 59–76% yields

The bromination site selectivity depends on steric effects from the 2,6-dimethyl groups and hydrogen-bonding interactions with the sulfonamide moiety.

Comparative Reaction Analysis with Structural Analogues

Reactivity differences between this compound and related compounds are summarized below:

CompoundKey Structural FeatureReaction Outcome
N-(2-Methylphenyl) analogueSingle methyl groupLower enantioselectivity (75–77% ee) in allylation
N-(4-Methoxyphenyl) analogueMethoxy substituentEnhanced solubility but reduced thermal stability
N-(2,6-Di-tert-butylphenyl) analogueBulky tert-butyl groupsRestricted rotational freedom in products

Table 1: Bromination Optimization

EntryBrominating AgentSolventTemp (°C)Yield (%)
1NsNBr₂CH₂Cl₂–7876
2NBS/NsNH₂CH₂Cl₂–7880
3NBP/NsNH₂CH₂Cl₂–5027

Table 2: Catalytic Asymmetric Allylation

SubstrateCatalystee (%)Yield (%)
4-Tolylethynyl derivative(S,S)-Trost-Pd8898
Trimethylsilylethynyl derivative(S,S)-Trost-Pd7575

Mechanistic Insights

  • Steric Effects : The 2,6-dimethyl groups enforce a twisted molecular conformation, directing electrophilic attacks to the para position of the sulfonamide ring .

  • Hydrogen Bonding : The sulfonamide NH group stabilizes transition states in asymmetric catalysis, enhancing enantioselectivity .

  • Electronic Effects : The nitro group withdraws electron density, increasing the electrophilicity of adjacent carbon atoms for nucleophilic substitutions .

Q & A

Q. What synthetic routes are reported for N-(2,6-dimethylphenyl)-4-nitrobenzenesulfonamide?

Methodology :

  • Sulfonamide Formation : React 4-nitrobenzenesulfonyl chloride with 2,6-dimethylaniline in a 1:1 stoichiometric ratio under basic conditions (e.g., in chloroform or ethanol with catalytic triethylamine). Monitor reaction completion via TLC .
  • Purification : Recrystallize the crude product from ethanol or ethanol-water mixtures to achieve high purity (>98%). Slow evaporation at room temperature yields single crystals suitable for X-ray diffraction .

Q. How is the compound characterized structurally?

Methodology :

  • X-ray Crystallography : Use SHELXTL or SHELXL for structure refinement. Hydrogen atoms are positioned via riding models, while NH groups are located via difference Fourier maps. Validate structural parameters (bond lengths, angles) using CIF-check tools .
  • Spectroscopy : Confirm identity via 1H^1H-NMR (amide proton at δ 7.8–8.2 ppm) and IR (S=O stretching at ~1150–1350 cm1^{-1}) .

Q. What solvent systems are optimal for crystallization?

Methodology :

  • Use ethanol or ethanol-water mixtures (3:1 v/v) for slow evaporation. Crystal quality depends on solvent polarity and evaporation rate. Ethanol minimizes lattice defects due to moderate polarity and hydrogen-bonding capacity .

Advanced Research Questions

Q. How do substituents on the aryl group affect crystal packing?

Methodology :

  • Compare torsion angles and intermolecular interactions in analogs. For example:

    CompoundC–SO2_2–NH–C Torsion AngleInter-ring Tilt Angle
    N-(2,6-Dimethylphenyl)-4-nitro88.0°49.8°
    N-Phenyl-4-methyl-51.6°68.4°
    N-(2,5-Dimethylphenyl)-4-methyl-61.0°49.4°
  • Key Insight : Bulkier substituents (e.g., 2,6-dimethyl) increase steric hindrance, altering hydrogen-bonded chains (N–H⋯O) and crystal symmetry .

Q. How to resolve data contradictions in crystallographic refinement?

Methodology :

  • Validation Tools : Use PLATON (ADDSYM) to detect missed symmetry elements. For enantiomer-polarity issues, apply Flack’s x parameter instead of Rogers’ η to avoid false chirality assignments in near-centrosymmetric structures .
  • Displacement Parameters : Refine anisotropic displacement parameters for non-H atoms. Restrain NH groups with isotropic UeqU_{eq} = 1.2× the parent atom .

Q. What strategies optimize reaction yields for nitro-substituted sulfonamides?

Methodology :

  • Stoichiometric Control : Use 4 equivalents of base (e.g., diethylamine) relative to the sulfonyl chloride to neutralize HCl byproducts and prevent side reactions .
  • Temperature : Maintain 0–5°C during sulfonylation to minimize nitro-group reduction or decomposition .

Q. How do nitro groups influence electronic properties in sulfonamides?

Methodology :

  • Computational Analysis : Perform DFT calculations (e.g., B3LYP/6-31G*) to map electrostatic potential surfaces. The nitro group’s electron-withdrawing effect increases sulfonamide acidity (pKa ~8–10), impacting solubility and reactivity .

Data Contradiction Analysis

Q. Discrepancies in reported melting points: How to address?

Methodology :

  • Purity Check : Re-examine melting points after repeated recrystallization. Impurities (e.g., unreacted 2,6-dimethylaniline) lower observed melting points.
  • Calibration : Use differential scanning calorimetry (DSC) for precise measurement. Reported mp ranges (e.g., 178–183°C for 4-nitrobenzenesulfonamide derivatives) vary with heating rates .

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